

Spectral Data Analysis of 3-Bromo-2-hydroxy-5-methylpyridine: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Bromo-2-hydroxy-5-methylpyridine

Cat. No.: B090738

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for the compound **3-Bromo-2-hydroxy-5-methylpyridine** (CAS No. 17282-02-9). Due to the limited availability of public domain spectral data for this specific compound, this guide outlines the expected spectral characteristics based on its chemical structure and provides detailed, standardized experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Compound Information

- IUPAC Name: 3-bromo-5-methyl-1H-pyridin-2-one
- Synonyms: 3-Bromo-5-methylpyridin-2-ol, 3-Bromo-5-methyl-2(1H)-pyridinone, 3-Bromo-2-hydroxy-5-picoline^[1]
- CAS Number: 17282-02-9^{[2][3]}
- Molecular Formula: C₆H₆BrNO^[2]
- Molecular Weight: 188.02 g/mol ^{[1][2]}
- Chemical Structure:

Spectral Data Summary

The following tables summarize the expected and reported spectral data for **3-Bromo-2-hydroxy-5-methylpyridine**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Note: Experimental NMR data for **3-Bromo-2-hydroxy-5-methylpyridine** is not readily available in the public domain. The following are predicted chemical shifts and multiplicities based on the structure.

¹H NMR (Proton NMR) Data (Predicted)

Chemical Shift (δ) (ppm)	Multiplicity	Number of Protons	Assignment
~ 11-13	Broad Singlet	1H	N-H (pyridinone)
~ 7.5 - 7.8	Singlet	1H	H-4 (Aromatic)
~ 7.2 - 7.5	Singlet	1H	H-6 (Aromatic)
~ 2.2 - 2.4	Singlet	3H	-CH ₃ (Methyl)

¹³C NMR (Carbon NMR) Data (Predicted)

Chemical Shift (δ) (ppm)	Assignment
~ 160 - 165	C=O (Carbonyl)
~ 140 - 145	C-5 (Aromatic)
~ 135 - 140	C-6 (Aromatic)
~ 120 - 125	C-4 (Aromatic)
~ 105 - 110	C-3 (C-Br)
~ 15 - 20	-CH ₃ (Methyl)

Infrared (IR) Spectroscopy

An FTIR spectrum of **3-Bromo-2-hydroxy-5-methylpyridine** has been reported using a Bruker Tensor 27 FT-IR spectrometer with the KBr pellet technique.[\[1\]](#) While the full dataset is not publicly available, the expected characteristic absorption bands are listed below, with reference to a similar compound, 5-bromo-2,3-dihydroxy pyridine.

Wavenumber (cm ⁻¹)	Intensity	Assignment
3100 - 3200	Medium	N-H Stretch (pyridinone)
3000 - 3100	Weak	C-H Stretch (aromatic)
2850 - 2950	Weak	C-H Stretch (methyl)
~ 1680	Strong	C=O Stretch (pyridinone)
1600 - 1450	Medium	C=C Stretch (aromatic ring)
~ 570	Medium	C=O in-plane bend
Below 1000	Medium	C-Br Stretch

Mass Spectrometry (MS)

Note: Experimental mass spectrometry data for **3-Bromo-2-hydroxy-5-methylpyridine** is not readily available in the public domain. The following are predicted m/z values based on the structure.

Electron Impact (EI) Mass Spectrum Data (Predicted)

m/z	Relative Intensity (%)	Assignment
187/189	High	[M] ⁺ (Molecular ion peak, bromine isotope pattern)
108	Medium	[M - Br] ⁺
80	Medium	[M - Br - CO] ⁺

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

NMR Spectroscopy

A general protocol for obtaining ^1H and ^{13}C NMR spectra of substituted pyridines is as follows:

- Sample Preparation: Dissolve 5-10 mg of **3-Bromo-2-hydroxy-5-methylpyridine** in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
- Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
- ^1H NMR Acquisition Parameters:
 - Pulse Program: A standard single-pulse experiment (e.g., zg30 on Bruker instruments).
 - Spectral Width: Approximately 16 ppm, centered around 6-8 ppm.
 - Acquisition Time: 2-3 seconds.
 - Relaxation Delay: 1-2 seconds.
 - Number of Scans: 8 to 16 scans for a standard spectrum.
- ^{13}C NMR Acquisition Parameters:
 - Pulse Program: A standard proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments).
 - Spectral Width: Approximately 200-220 ppm.
 - Acquisition Time: 1-2 seconds.
 - Relaxation Delay: 2-5 seconds.
 - Number of Scans: 1024 or more, depending on the sample concentration.
- Data Processing:

- Apply Fourier transformation to the acquired Free Induction Decay (FID).
- Phase the resulting spectrum.
- Reference the spectrum to the residual solvent peak or an internal standard (e.g., Tetramethylsilane, TMS, at 0 ppm).
- Perform baseline correction.

FT-IR Spectroscopy (KBr Pellet Method)

The reported method for obtaining the IR spectrum was the KBr pellet technique.[\[1\]](#) A detailed protocol is as follows:

- Sample Preparation:

- Thoroughly grind 1-2 mg of **3-Bromo-2-hydroxy-5-methylpyridine** into a fine powder using an agate mortar and pestle.
- Add approximately 100-200 mg of dry, spectroscopic grade Potassium Bromide (KBr) powder to the mortar.
- Gently but thoroughly mix the sample and KBr until a homogeneous mixture is obtained.

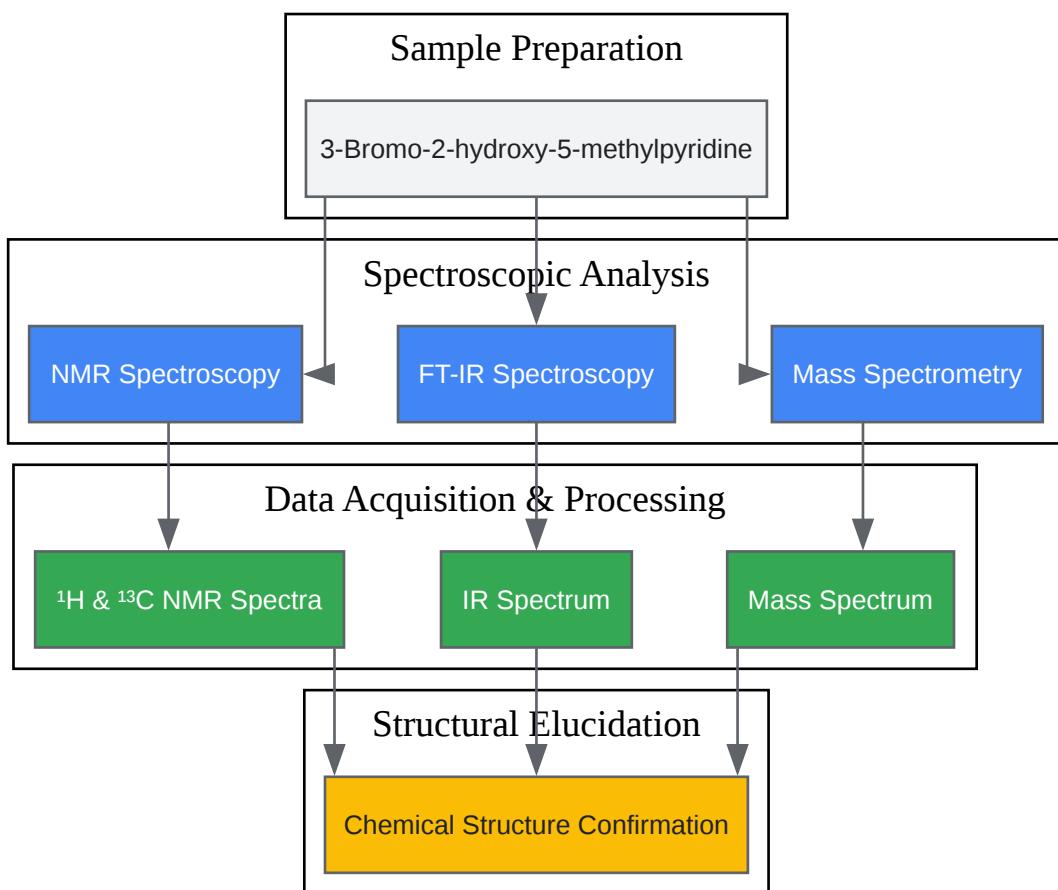
- Pellet Formation:

- Transfer a portion of the mixture into a pellet die.
- Place the die into a hydraulic press.
- Apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent pellet.

- Data Acquisition:

- Record a background spectrum of a pure KBr pellet.
- Place the sample pellet in the spectrometer's sample holder.

- Acquire the IR spectrum, typically in the range of 4000-400 cm^{-1} , with a resolution of 4 cm^{-1} .


Mass Spectrometry (Electron Impact)

A general protocol for obtaining an EI mass spectrum of a small aromatic compound is as follows:

- Sample Introduction: Introduce a small amount of the solid sample directly into the ion source via a direct insertion probe, or if sufficiently volatile, via a gas chromatograph (GC-MS).
- Ionization:
 - Ionization Mode: Electron Impact (EI).
 - Electron Energy: 70 eV.[4][5]
- Mass Analysis:
 - Analyzer Type: Quadrupole or Time-of-Flight (TOF).
 - Mass Range: Scan a mass-to-charge (m/z) range appropriate for the compound, for instance, m/z 40-400.
- Data Acquisition: Acquire the mass spectrum, recording the m/z values and their relative intensities.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectral analysis of **3-Bromo-2-hydroxy-5-methylpyridine**.

[Click to download full resolution via product page](#)

General workflow for spectral analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-Bromo-2-hydroxy-5-methylpyridine | C₆H₆BrNO | CID 3725261 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. store.researchscientific.co.uk [store.researchscientific.co.uk]

- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Mass Spectrometry Ionization Methods [chemistry.emory.edu]
- To cite this document: BenchChem. [Spectral Data Analysis of 3-Bromo-2-hydroxy-5-methylpyridine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b090738#spectral-data-for-3-bromo-2-hydroxy-5-methylpyridine-nmr-ir-mass-spec>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com